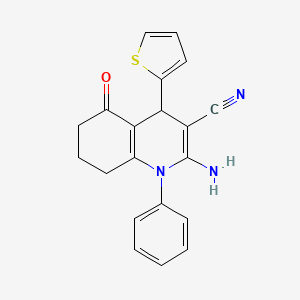![molecular formula C28H26N4O2S2 B11542940 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11542940.png)
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyrrolidine sulfonyl group
Métodos De Preparación
The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a diketone, such as acetylacetone, under acidic or basic conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling reactions: The pyrazole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolidine sulfonyl group: This step involves the reaction of the intermediate compound with pyrrolidine sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular targets.
Industrial Applications: The compound may have applications in the development of new industrial processes or products, such as catalysts, sensors, or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its binding affinity and specificity. The exact mechanism of action can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole can be compared with other similar compounds, such as:
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole: This compound lacks the pyrrolidine sulfonyl group, which may affect its chemical reactivity and biological activity.
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-thiazole: This compound contains a morpholine sulfonyl group instead of a pyrrolidine sulfonyl group, which may influence its properties and applications.
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazole: This compound has a piperidine sulfonyl group, which may result in different chemical and biological behavior compared to the pyrrolidine sulfonyl derivative.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C28H26N4O2S2 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H26N4O2S2/c33-36(34,31-17-7-8-18-31)24-15-13-22(14-16-24)26-20-35-28(29-26)32-27(23-11-5-2-6-12-23)19-25(30-32)21-9-3-1-4-10-21/h1-6,9-16,20,27H,7-8,17-19H2 |
Clave InChI |
DAGOEDNUJMLCAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-fluorophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11542861.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11542873.png)
![2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
![2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
![1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542900.png)
![N-(pyridin-2-yl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11542904.png)

![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11542916.png)
![1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11542922.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542939.png)
![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)
